molecular formula C17H9NO3S B12605131 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione CAS No. 918647-38-8

2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12605131
CAS No.: 918647-38-8
M. Wt: 307.3 g/mol
InChI Key: GUNJUBOOKDIIGB-UHFFFAOYSA-N
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Description

2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound featuring an indene-dione core fused with a 1,3-benzothiazin-4-one moiety.

Properties

CAS No.

918647-38-8

Molecular Formula

C17H9NO3S

Molecular Weight

307.3 g/mol

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)indene-1,3-dione

InChI

InChI=1S/C17H9NO3S/c19-14-9-5-1-2-6-10(9)15(20)13(14)17-18-16(21)11-7-3-4-8-12(11)22-17/h1-8,13H

InChI Key

GUNJUBOOKDIIGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • High-yield syntheses (e.g., 94% for 12a ) often employ Knoevenagel condensation, a green chemistry approach.
  • Hydrazone derivatives (e.g., quinoxaline or phenylhydrazone) are synthesized via acid-catalyzed condensation .

Physical and Chemical Properties

Physical properties such as melting points and spectral data highlight structural influences:

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR Data (Key Signals) Reference
2-(4-Oxochroman-3-ylidene)-1H-indene-1,3(2H)-dione (12a) 311–313 1738, 1698 δ 8.07–7.96 (m, Ar-H), 4.69 (s, CH2)
2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione 2 217–220 Not reported Recrystallized from DMF/water
2-(2-Pyridinyl)-1H-indene-1,3(2H)-dione (PP) Not reported Not reported Stable in ethanol/cyclohexane under UV
Chromone-fused derivatives (5ab, 5ac) 252.8–285.0 Not reported Characterized by HRMS and NMR

Key Observations :

  • Chroman- or chromone-fused derivatives exhibit higher melting points (>250°C), likely due to extended conjugation and rigidity .
  • Hydrazone derivatives show moderate melting points (~217–220°C), influenced by hydrogen bonding .

Key Observations :

  • Hydrazone derivatives demonstrate dual functionality as sensors and bioactive agents .
  • Chroman/chromone-fused compounds may serve as dyes or semiconductors due to extended π-systems .
  • Photostability varies with substituents; PP and QP resist degradation in non-polar solvents .

Biological Activity

2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione, with the CAS number 918647-38-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione is C17H9NO3S, with a molecular weight of 307.32 g/mol. It features a benzothiazine moiety known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H9NO3S
Molecular Weight307.32 g/mol
LogP2.82
PSA92.34 Ų

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzothiazine derivatives, including the compound . The following sections summarize key findings regarding its antibacterial and antifungal activities.

Antibacterial Activity

A study highlighted the synthesis of various benzothiazine derivatives and their evaluation against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) ranged from 25 to 600 µg/mL, with some derivatives showing stronger activity than traditional antibiotics like norfloxacin and chloramphenicol .

Key Findings:

  • Compounds with specific substituents on the benzene ring exhibited enhanced antibacterial activity.
  • The presence of halogen atoms (bromo or chloro) in the para position significantly increased activity against Bacillus subtilis.

Antifungal Activity

In addition to antibacterial properties, some studies have reported antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound demonstrated a notable effect, although specific data on MICs for antifungal activity were less frequently reported compared to antibacterial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Research indicates that:

  • Substituents on the Benzene Ring: The nature and position of substituents (e.g., methyl, chloro) significantly influence antimicrobial efficacy.
  • Thiazine Ring Modifications: Variations in the thiazine ring structure can alter the compound's interaction with bacterial targets, impacting its overall effectiveness.

Case Study 1: Synthesis and Evaluation

In a systematic investigation of benzothiazine derivatives, researchers synthesized several compounds featuring different substituents and evaluated their antibacterial properties. Compounds with an ethyl group on the nitrogen of the thiazine ring showed promising results against Gram-positive bacteria .

Case Study 2: Comparative Analysis

A comparative analysis involved testing various benzothiazine derivatives against standard antibiotics. Results indicated that certain derivatives exhibited comparable or superior activity against resistant strains of bacteria, suggesting potential therapeutic applications .

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